Oral Bioavailability of USL-311 vs. Parenteral CXCR4 Antagonist AMD3100
USL-311 is an orally bioavailable inhibitor of CXCR4, a critical differentiator from the bicyclam antagonist AMD3100 (Plerixafor), which requires subcutaneous injection due to poor oral absorption [1]. Oral bioavailability is a key advantage for chronic dosing regimens and reduces patient burden. The development of USL-311 as an oral agent directly addresses the significant clinical limitations associated with the parenteral administration of AMD3100 [2].
| Evidence Dimension | Route of Administration |
|---|---|
| Target Compound Data | Oral (per NCI Thesaurus definition and clinical trial design) |
| Comparator Or Baseline | AMD3100 (Plerixafor): Subcutaneous injection |
| Quantified Difference | Oral vs. Parenteral |
| Conditions | Based on NCI definition for USL-311 [1] and established clinical use of AMD3100 [2]. |
Why This Matters
Oral administration enables sustained, convenient dosing for chronic in vivo studies and is a key selection criterion for translational research programs.
- [1] National Cancer Institute. CXCR4 Antagonist USL311 (Code C131534). NCI Thesaurus. Definition: 'An orally bioavailable inhibitor of C-X-C chemokine receptor type 4 (CXCR4)'. View Source
- [2] Debnath B, et al. Small molecule inhibitors of CXCR4. Theranostics. 2013;3(1):47-75. Table 1: AMD3100 (Plerixafor) route = subcutaneous. View Source
